

Spectroscopic and Synthetic Profile of 3-Chloro-N-methylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-N-methylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **3-Chloro-N-methylbenzylamine**. The information is intended to support research and development activities by offering detailed experimental data and protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Chloro-N-methylbenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.38 - 7.25	m	4H	Ar-H
3.62	s	2H	-CH ₂ -
3.32	br s	1H	NH
2.22	s	3H	-CH ₃

Solvent: DMSO-d₆, Frequency: 300 MHz.[\[1\]](#)

¹³C NMR Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts have been predicted using computational models. These predictions are based on the structure of **3-Chloro-N-methylbenzylamine** and are intended as a guide for spectral interpretation.

Chemical Shift (δ) ppm	Assignment
~142	Ar-C-CH ₂
~133	Ar-C-Cl
~130	Ar-CH
~128	Ar-CH
~127	Ar-CH
~126	Ar-CH
~55	-CH ₂ -
~35	-CH ₃

Mass Spectrometry (MS)

ESI-MS Data

m/z	Ion
156	[M+H] ⁺

Ionization Method: Electrospray Ionization (ESI).[\[1\]](#)

Infrared (IR) Spectroscopy (Predicted)

As experimental IR data is not readily available, the following characteristic absorption bands are predicted based on the functional groups present in **3-Chloro-N-methylbenzylamine**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp	N-H Stretch (Secondary Amine)
3000 - 3100	Medium	C-H Stretch (Aromatic)
2800 - 3000	Medium	C-H Stretch (Aliphatic)
1450 - 1600	Medium to Strong	C=C Stretch (Aromatic Ring)
1000 - 1350	Strong	C-N Stretch
650 - 850	Strong	C-Cl Stretch

Experimental Protocols

Synthesis of 3-Chloro-N-methylbenzylamine

A common method for the synthesis of **3-Chloro-N-methylbenzylamine** is via the reaction of 3-chlorobenzyl chloride with methylamine.

Materials:

- 3-chlorobenzyl chloride
- Methylamine (e.g., 40% in water)
- Sodium hydroxide
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride in a suitable solvent such as ethanol.

- Cool the flask in an ice bath and slowly add an excess of aqueous methylamine solution dropwise with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and add aqueous sodium hydroxide to neutralize the excess acid and deprotonate the amine salt.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **3-Chloro-N-methylbenzylamine**.

This is a generalized protocol and may require optimization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-Chloro-N-methylbenzylamine** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Set appropriate spectral width, acquisition time, and relaxation delay.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum. A higher number of scans may be required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

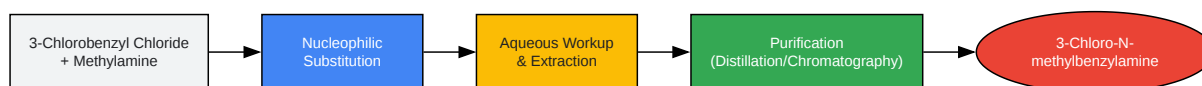
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy

- Sample Preparation: As **3-Chloro-N-methylbenzylamine** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm^{-1}).

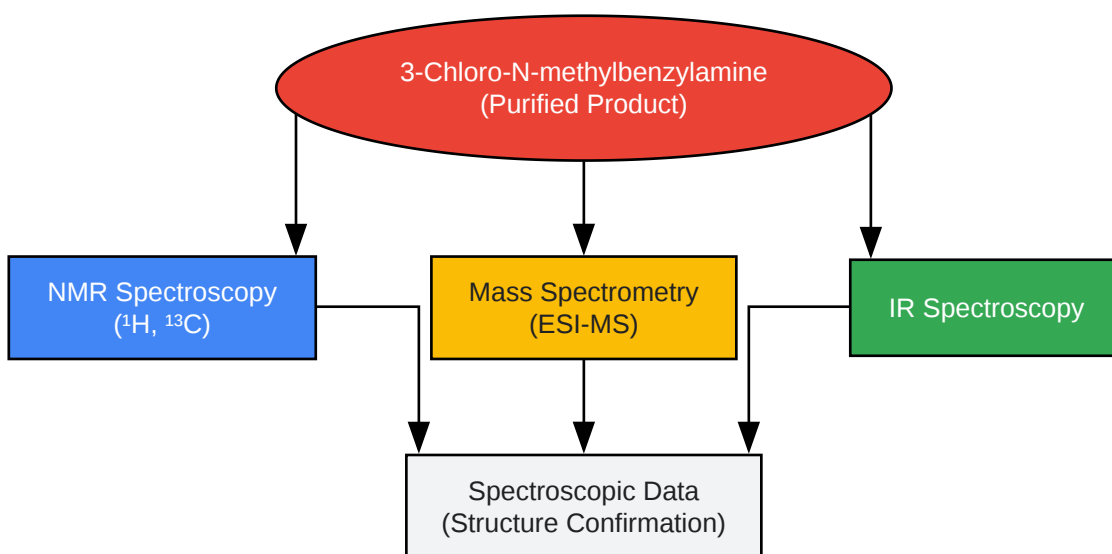
Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **3-Chloro-N-methylbenzylamine**.



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Caption: Synthetic pathway for **3-Chloro-N-methylbenzylamine**.



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References

- 1. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6 [chemicalbook.com]
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